![molecular formula C10H14N2O2 B1484349 6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-28-1](/img/structure/B1484349.png)
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CE-THP) is an organic compound belonging to the class of tetrahydropyrimidines, which are cyclic molecules consisting of four nitrogen atoms and one carbon atom. It has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. This article will provide an overview of 6-CE-THP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Molecular Structure and Vibrational Spectra
A study on a related compound, 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, demonstrated the application of theoretical and experimental methods to analyze its molecular structure and vibrational wavenumbers. This research extended to calculating the HOMO-LUMO energy gap, NBO, molecular electrostatic potential, and first hyperpolarizability, indicating the compound's potential in non-linear optical applications due to its significant first hyperpolarizability, which is 9.15 times that of urea (E. S. Al-Abdullah et al., 2014).
Chemical Synthesis and Biological Activities
Another study focused on the synthesis of 6-substituted pyrimidine-2,4-diones and their reactions with electrophiles, showcasing methods to create derivatives with potential for further chemical modifications and exploration of biological activities (G. Mekuskiene & P. Vainilavicius, 2006).
Non-Linear Optical Applications
The research on related tetrahydropyrimidine-2,4-dione derivatives often highlights their potential in non-linear optical applications, driven by their electronic properties and molecular structures. These studies contribute to the development of new materials for optical technologies.
Anticancer Activity Studies
A series of novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, obtained through a Biginelli multicomponent reaction, were evaluated against several human cancer cell lines. This study identified compounds with promising anticancer activity, illustrating the potential therapeutic applications of tetrahydropyrimidine derivatives (Anil Valeru et al., 2018).
properties
IUPAC Name |
6-cyclobutyl-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(13)6-8(11-10(12)14)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKFGEYIXFIYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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